Veraguensin

Descripción general

Descripción

Veraguensin es un compuesto lignano derivado de la especie Magnolia. Los lignanos son un grupo de compuestos químicos que se encuentran en las plantas, conocidos por sus diversas propiedades farmacológicas. This compound ha sido estudiado por sus potenciales efectos terapéuticos, particularmente en la inhibición de la resorción ósea .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Veraguensin se puede sintetizar a través de diversas reacciones químicas que involucran fenilpropanoides. La síntesis normalmente implica el acoplamiento de dos unidades de fenilpropano a través de un enlace carbono-carbono. Las condiciones de reacción a menudo incluyen el uso de catalizadores y controles específicos de temperatura para asegurar la formación correcta de la estructura del lignano .

Métodos de producción industrial: La producción industrial de this compound implica la extracción de fuentes vegetales, particularmente de la especie Magnolia. El proceso de extracción incluye la extracción con disolventes, la purificación y la cristalización para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Veraguensin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan comúnmente.

Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados de this compound oxidados, formas reducidas de this compound y compuestos de this compound sustituidos .

Aplicaciones Científicas De Investigación

Antileishmanial Activity

Veraguensin has demonstrated significant activity against Leishmania species, which are responsible for leishmaniasis, a disease affecting millions globally.

- Mechanism of Action : Studies indicate that this compound and its derivatives exhibit antileishmanial effects through various mechanisms, including the induction of nitric oxide production in host macrophages and direct action on the intracellular amastigotes of Leishmania (Leishmania) amazonensis.

-

Case Studies :

- In one study, this compound showed an IC50 value of 21.3 µM against intracellular amastigotes, indicating moderate activity with a selectivity index (SI) of 3.6 .

- Further modifications of this compound led to the synthesis of isoxazole derivatives that exhibited even higher antileishmanial activity, with IC50 values as low as 0.4 µM .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 21.3 | 3.6 |

| Isoxazole Derivative 4' | 0.4 | 625.0 |

| Isoxazole Derivative 15' | 0.7 | 178.5 |

Anticancer Properties

Research has also highlighted the potential of this compound in cancer therapy.

- Mechanism : this compound's structural similarity to selective estrogen receptor modulators suggests it may influence hormone-related cancers by modulating estrogen receptor activity .

-

Case Studies :

- In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by altering the expression of Bcl-2 and Bax proteins, which are crucial regulators of apoptosis .

- Additionally, it has been noted that lignans like this compound can inhibit tumor growth in xenograft models, demonstrating broad-spectrum anticancer activity .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties.

- Mechanism : The compound appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Case Studies :

Summary of Applications

This compound exhibits a range of biological activities that make it a promising candidate for further research and development in medicinal chemistry:

-

Antileishmanial Activity :

- Effective against Leishmania species.

- Modifications enhance potency.

-

Anticancer Properties :

- Induces apoptosis in cancer cells.

- Potential role as a selective estrogen receptor modulator.

-

Anti-inflammatory Effects :

- Reduces inflammation markers.

- Possible therapeutic applications in inflammatory diseases.

Mecanismo De Acción

Veraguensin ejerce sus efectos inhibiendo la diferenciación de osteoclastos inducida por el ligando del activador del receptor del factor nuclear κB (RANKL). Esta inhibición se logra a través de la reducción de la fosforilación de p38 y la supresión de la expresión de c-Fos, que son factores clave en la osteoclastogénesis. Al inhibir estas vías, this compound reduce la resorción ósea y promueve la salud ósea .

Compuestos similares:

Grandisin: Un neolignano con potencial actividad antileishmanial.

Machilin G: Otro neolignano con propiedades farmacológicas similares.

Unicidad de this compound: this compound es único debido a sus efectos inhibitorios específicos en la diferenciación de osteoclastos y la resorción ósea. Su capacidad para reducir la fosforilación de p38 y suprimir la expresión de c-Fos lo distingue de otros lignanos y neolignanos .

Comparación Con Compuestos Similares

Grandisin: A neolignan with potential antileishmanial activity.

Machilin G: Another neolignan with similar pharmacological properties.

Uniqueness of Veraguensin: this compound is unique due to its specific inhibitory effects on osteoclast differentiation and bone resorption. Its ability to reduce p38 phosphorylation and suppress c-Fos expression sets it apart from other lignans and neolignans .

Actividad Biológica

Veraguensin is a tetrahydrofuran neolignan derived from the flower buds of Magnolia species, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on osteoclast differentiation, antileishmanial properties, and structure-activity relationships (SAR) related to its derivatives.

Osteoclast Differentiation Inhibition

This compound has been shown to inhibit osteoclast differentiation, which is crucial in the context of bone resorption and diseases like osteoporosis. A study demonstrated that this compound, alongside galgravin, effectively reduced the formation of multinucleated osteoclasts in co-cultures of bone marrow cells and osteoblastic cells. The inhibition was dose-dependent, with significant effects observed at concentrations ranging from 30 to 100 µM .

The mechanism by which this compound inhibits osteoclast differentiation involves interference with the RANKL-induced signaling pathway. Specifically, it reduces the phosphorylation of p38 MAPK and suppresses the expression of c-Fos, a key transcription factor for osteoclastogenesis. This inhibition leads to decreased viability and function of mature osteoclasts, suggesting that this compound could be a potential therapeutic agent for treating bone-destructive diseases .

Antileishmanial Activity

This compound's biological activity extends to its antileishmanial properties. Research has shown that derivatives of this compound exhibit potent activity against Leishmania species, particularly Leishmania amazonensis. In a study involving synthesized triazole derivatives from this compound, several compounds demonstrated significant inhibitory effects with IC50 values ranging from 4.4 to 32.7 µM against intracellular amastigotes .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications to the this compound structure can enhance its biological activity. For instance, compounds with methylenedioxy groups showed improved antileishmanial activity compared to their parent structures. One derivative exhibited an IC50 value as low as 1.1 µM against Leishmania infantum, indicating a strong potential for drug development .

Comparative Biological Activity Table

| Activity | IC50 Values (µM) | Comments |

|---|---|---|

| Osteoclast Inhibition | 30-100 | Dose-dependent inhibition of osteoclast formation |

| Antileishmanial (triazole derivatives) | 1.1 - 32.7 | Effective against Leishmania species |

Case Studies and Research Findings

- Osteoclast Differentiation Study : In vitro experiments demonstrated that this compound significantly inhibited TRAP activity and osteoclast formation in RAW264.7 cells and bone marrow macrophages (BMMs) without affecting cell viability at concentrations exceeding 100 µM .

- Antileishmanial Activity Study : Derivatives synthesized from this compound were tested against Leishmania promastigotes and intracellular amastigotes, revealing promising results that support further exploration in drug development for leishmaniasis treatment .

Propiedades

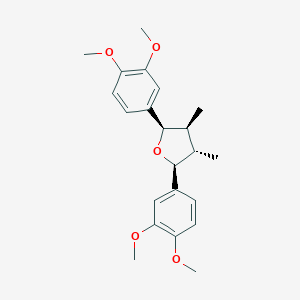

IUPAC Name |

(2R,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-GKHNXXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332044 | |

| Record name | (+)-Veraguensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19950-55-1 | |

| Record name | Veraguensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19950-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Veraguensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of veraguensin?

A1: this compound has the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is a tetrahydrofuran lignan characterized by a 2,5-diaryl-3,4-dimethyltetrahydrofuran skeleton. [] It contains two aromatic rings, one with a 3,4-dimethoxy substitution pattern and the other with a 3,4-methylenedioxy substitution pattern. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, this compound has been extensively characterized using spectroscopic methods. Researchers commonly employ techniques such as IR, MS, 1H-NMR, and 13C-NMR to elucidate its structure. [, , , , ]

Q4: What is the primary biological activity reported for this compound?

A4: this compound exhibits a range of biological activities, with the most prominent being its antileishmanial activity. [, , , , , ] It also demonstrates neuroprotective effects, protecting neurons against amyloid-beta peptide and 1-methyl-4-phenylpyridinium ion-induced toxicity. []

Q5: How does this compound exert its antileishmanial effect?

A5: While the exact mechanism of action remains under investigation, studies suggest that this compound derivatives may exert their antileishmanial effects by inducing nitric oxide production by host macrophage cells. This increased nitric oxide production could contribute to the intracellular killing of Leishmania parasites. []

Q6: Has this compound shown activity against other parasites?

A6: Yes, besides its antileishmanial activity, this compound has demonstrated some efficacy against Trypanosoma cruzi trypomastigotes. [] It also shows moderate activity against Plasmodium falciparum. []

Q7: How do structural modifications impact the biological activity of this compound?

A8: Structure-activity relationship (SAR) studies have explored the impact of modifying the this compound scaffold on its biological activity. Replacing the tetrahydrofuran ring with isoxazole or triazole rings has resulted in compounds with improved antileishmanial activity. [, , ] The presence of methylenedioxy or trimethoxy groups as substituents also appears to be crucial for enhancing antileishmanial activity. [, , ]

Q8: Is there any information available on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A9: While specific PK/PD data for this compound remains limited in the provided research, some studies offer insights into its potential behavior in vivo. For instance, the index of molecular hydrophobicity (ClogP) for this compound derivatives ranges from 2.8 to 3.4, suggesting a suitable lipophilicity/hydrosolubility balance for membrane transport. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.